N-(4-Oxo-4,7-dihydro-1H-pyrrolo[2,3-d]pyrimidin-2-yl)pivalamide is a compound belonging to the class of pyrrolopyrimidine derivatives. This compound has garnered attention in medicinal chemistry due to its potential applications in cancer treatment and as an antifolate agent. Pyrrolopyrimidines are characterized by their fused ring structures, which contribute to their biological activity.
This compound is often synthesized through various organic chemistry techniques, typically involving the modification of simpler organic molecules. Research has demonstrated its utility as a precursor in the synthesis of more complex pharmaceutical agents, particularly in the context of antimetabolites like methotrexate and pemetrexed .
N-(4-Oxo-4,7-dihydro-1H-pyrrolo[2,3-d]pyrimidin-2-yl)pivalamide can be classified under:
The synthesis of N-(4-Oxo-4,7-dihydro-1H-pyrrolo[2,3-d]pyrimidin-2-yl)pivalamide typically involves several key steps:
The specific conditions (temperature, solvent, catalysts) can vary based on the chosen synthetic route. For example, one reported method involves using dimethylformamide as a solvent and employing heating under reflux conditions to facilitate cyclization and functionalization.
N-(4-Oxo-4,7-dihydro-1H-pyrrolo[2,3-d]pyrimidin-2-yl)pivalamide features a complex molecular structure characterized by:
The molecular formula for this compound is . Its structural representation highlights the fused rings and functional groups that contribute to its biological activity.
N-(4-Oxo-4,7-dihydro-1H-pyrrolo[2,3-d]pyrimidin-2-yl)pivalamide can undergo various chemical reactions:
Common reagents for these reactions include oxidizing agents like potassium permanganate for oxidation and reducing agents like sodium borohydride for reduction . The outcomes depend heavily on reaction conditions such as temperature and solvent choice.
The mechanism of action for N-(4-Oxo-4,7-dihydro-1H-pyrrolo[2,3-d]pyrimidin-2-yl)pivalamide primarily involves its interaction with enzymes involved in nucleotide synthesis. By inhibiting dihydrofolate reductase, it disrupts folate metabolism in cells, leading to impaired DNA synthesis and cell proliferation—an essential mechanism for its anticancer properties .
Relevant data on melting points or boiling points may vary based on purity and specific synthesis methods used.
N-(4-Oxo-4,7-dihydro-1H-pyrrolo[2,3-d]pyrimidin-2-yl)pivalamide has several notable applications:
N-(4-Oxo-4,7-dihydro-1H-pyrrolo[2,3-d]pyrimidin-2-yl)pivalamide (CAS: 137281-08-4) is a bicyclic heterocyclic compound featuring fused pyrrole and pyrimidine rings. Its systematic IUPAC name, 2,2-dimethyl-N-(4-oxo-3,7-dihydropyrrolo[2,3-d]pyrimidin-2-yl)propanamide, reflects three key structural elements:
The molecular formula is C₁₁H₁₄N₄O₂ (MW: 234.25 g/mol), with a density of 1.387 g/cm³. Key identifiers include:
Table 1: Nomenclature and Identifiers
Classification | Identifiers |
---|---|
Systematic Name | 2,2-Dimethyl-N-(4-oxo-3,7-dihydropyrrolo[2,3-d]pyrimidin-2-yl)propanamide |
CAS Registry | 137281-08-4 |
Molecular Formula | C₁₁H₁₄N₄O₂ |
Molecular Weight | 234.25 g/mol |
Key Synonyms | N-(4,7-Dihydro-4-oxo-3H-pyrrolo[2,3-d]pyrimidin-2-yl)-2,2-dimethylpropanamide; 2-(2,2-Dimethylpropionyl)amino-4-hydroxypyrrolo[2,3-d]pyrimidine; N-(4-Hydroxy-1H-pyrrolo[2,3-d]pyrimidin-2-yl)pivalamide |
InChIKey | LEGZZSRPJRCXSF-UHFFFAOYSA-N |
The synthesis and exploration of pyrrolo[2,3-d]pyrimidine derivatives emerged from mid-20th century efforts to modify purine scaffolds for enhanced bioactivity. Unlike pteridine-based antifolates like methotrexate (requiring complex reduction for activity), pyrrolopyrimidines offered advantages:
This compound’s development specifically addressed limitations of early antifolates. Classical antifolates like methotrexate faced resistance due to poor membrane transport and polyglutamylation dependencies. The tert-butyl group in pivalamide enhanced lipophilicity, while the pyrrolopyrimidine core mimicked the hydrogen-bonding pattern of purines in enzyme active sites. Key milestones include:
Table 2: Key Developments in Pyrrolo[2,3-d]pyrimidine Chemistry
Time Period | Development | Significance |
---|---|---|
1950-1970 | Purine/pteridine antifolate development (e.g., methotrexate) | Established folate metabolism as anticancer target |
1980-1990 | First-generation pyrrolopyrimidine syntheses | Demonstrated simplified access to purine bioisosteres |
1995-2005 | Nonclassical antifolate optimizations (e.g., C2 pivalamide derivatives) | Improved lipophilicity and target selectivity over classical antifolates |
2010-Present | Applications in kinase inhibitor design | Expanded scope beyond antifolates to signaling pathway modulation |
This scaffold serves as a multifunctional building block in designing inhibitors targeting folate-dependent enzymes and kinases:
Antifolate Applications:The core mimics the deazafolate structure, enabling competitive inhibition of thymidylate synthase (TS) and dihydrofolate reductase (DHFR). Analogues with arylthio substitutions at C5 showed potent TS inhibition (IC₅₀ = 0.21–0.28 µM against human TS), surpassing clinical agents like ZD1694 [4]. The pivalamide group enhances cell permeability through lipophilicity (LogP ≈1.31) while maintaining hydrogen-bonding capacity via the pyrimidinone N3/C4=O [1] [4].
Kinase Inhibitor Intermediates:As a hinge-binding motif, the scaffold interacts with kinase ATP pockets. The NH-C=O moiety at N1/C2 forms critical hydrogen bonds with kinase backbones, while the tert-butyl group fills hydrophobic pockets. It is incorporated into inhibitors targeting:
Antimicrobial Development:Derivatives exhibit selective inhibition of pathogen DHFR (e.g., 2107-fold selectivity for Mycobacterium avium DHFR vs. human DHFR), crucial for minimizing host toxicity [8].
Table 3: Therapeutic Targets and Applications
Target Class | Specific Targets | Therapeutic Area | Design Advantage |
---|---|---|---|
Folate Enzymes | Thymidylate synthase (TS), Dihydrofolate reductase (DHFR) | Cancer, Antimicrobials | Bioisosterism with deazafolate; Tunable C5/C6 substituents for potency |
Kinases | EGFR, CDK4/6, JAK2 | Oncology, Inflammation | Hinge-binding motif with synthetic versatility for N8/C5 modifications |
Nucleoside Processing Enzymes | Purine nucleoside phosphorylase | Immunosuppression, Antivirals | Mimics transition state of nucleoside substrates |
Synthetic versatility underpins its utility: The C2 pivalamide position undergoes hydrolysis to 2-amino derivatives for antifolate synthesis, while the pyrrole NH allows N-alkylation for kinase inhibitor side chains [6] [10]. Current research explores PROTAC conjugates and dual TS/DHFR inhibitors using this core [8].
Table 4: Representative Bioactive Derivatives Derived from This Scaffold
Derivative Structure | Biological Target | Key Activity |
---|---|---|
5-Arylthio analogues | Thymidylate synthase | IC₅₀ 0.21–0.28 µM (human TS); Superior to pemetrexed |
6-Substituted arylthio-furo[2,3-d]pyrimidines | Dual TS/DHFR | Nanomolar inhibition of Pneumocystis carinii DHFR (263-fold selectivity) |
N8-Alkylated variants | CDK4/6 kinases | Basis for palbociclib-like inhibitors |
CAS No.: 192126-76-4
CAS No.: 10025-85-1
CAS No.: 53078-86-7
CAS No.: 24622-61-5
CAS No.: 13982-63-3
CAS No.: 13131-49-2